Cas no 1805063-31-3 (2,4-Difluoro-6-(methyl)thiophenol)

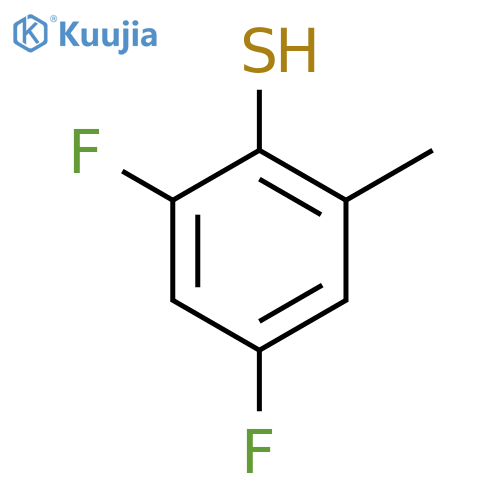

1805063-31-3 structure

商品名:2,4-Difluoro-6-(methyl)thiophenol

CAS番号:1805063-31-3

MF:C7H6F2S

メガワット:160.184347629547

CID:4706603

2,4-Difluoro-6-(methyl)thiophenol 化学的及び物理的性質

名前と識別子

-

- 2,4-Difluoro-6-(methyl)thiophenol

- 2,4-difluoro-6-methylbenzenethiol

-

- インチ: 1S/C7H6F2S/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3

- InChIKey: SCCHEHGYJULPOY-UHFFFAOYSA-N

- ほほえんだ: SC1C(=CC(=CC=1C)F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 118

- トポロジー分子極性表面積: 1

2,4-Difluoro-6-(methyl)thiophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010011312-250mg |

2,4-Difluoro-6-(methyl)thiophenol |

1805063-31-3 | 97% | 250mg |

494.40 USD | 2021-07-06 | |

| Alichem | A010011312-1g |

2,4-Difluoro-6-(methyl)thiophenol |

1805063-31-3 | 97% | 1g |

1,579.40 USD | 2021-07-06 | |

| Alichem | A010011312-500mg |

2,4-Difluoro-6-(methyl)thiophenol |

1805063-31-3 | 97% | 500mg |

863.90 USD | 2021-07-06 |

2,4-Difluoro-6-(methyl)thiophenol 関連文献

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

1805063-31-3 (2,4-Difluoro-6-(methyl)thiophenol) 関連製品

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量